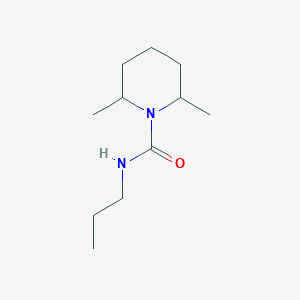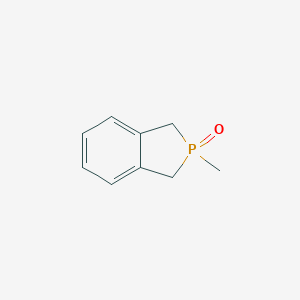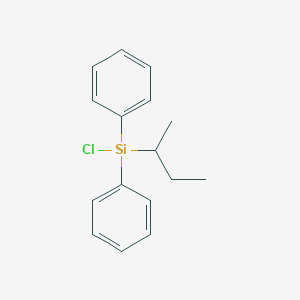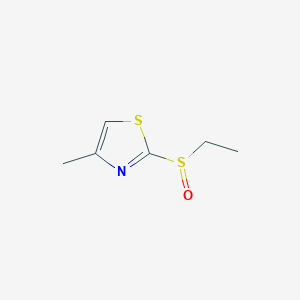
2-(Ethanesulfinyl)-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethanesulfinyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethanesulfinyl group attached to the thiazole ring, along with a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfinyl)-4-methyl-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiazole with ethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Another approach involves the oxidation of 2-(Ethylthio)-4-methyl-1,3-thiazole using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. This method requires careful control of reaction conditions to prevent over-oxidation and achieve the desired sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethanesulfinyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or sodium periodate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the methyl group or the sulfinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium periodate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of 2-(Ethanesulfonyl)-4-methyl-1,3-thiazole.
Reduction: Formation of 2-(Ethylthio)-4-methyl-1,3-thiazole.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Ethanesulfinyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The thiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethylthio)-4-methyl-1,3-thiazole: Similar structure but with a sulfide group instead of a sulfinyl group.
2-(Ethanesulfonyl)-4-methyl-1,3-thiazole: Similar structure but with a sulfone group instead of a sulfinyl group.
4-Methyl-1,3-thiazole: Lacks the ethanesulfinyl group but shares the thiazole ring and methyl group.
Uniqueness
2-(Ethanesulfinyl)-4-methyl-1,3-thiazole is unique due to the presence of the sulfinyl group, which imparts specific chemical reactivity and potential applications. The sulfinyl group can undergo various chemical transformations, making the compound versatile for synthetic and industrial purposes. Additionally, the combination of the thiazole ring and the sulfinyl group may contribute to unique biological activities and interactions with molecular targets.
Propriétés
Numéro CAS |
65962-76-7 |
|---|---|
Formule moléculaire |
C6H9NOS2 |
Poids moléculaire |
175.3 g/mol |
Nom IUPAC |
2-ethylsulfinyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NOS2/c1-3-10(8)6-7-5(2)4-9-6/h4H,3H2,1-2H3 |
Clé InChI |
MMOQURNWKBQENT-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)C1=NC(=CS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
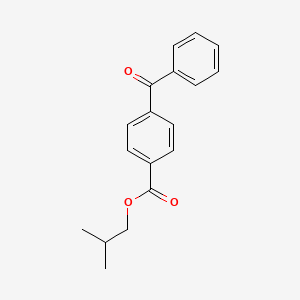
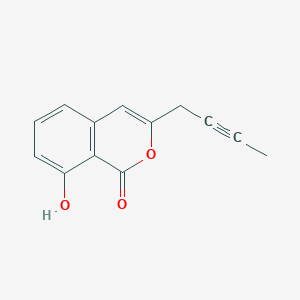
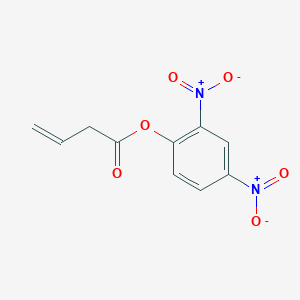

![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)


